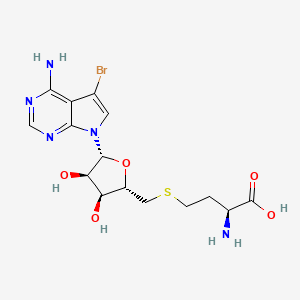

bromo-deaza-SAH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bromo-déaza-SAH est un inhibiteur puissant et sélectif de la méthyltransférase protéique lysine DOT1L. Ce composé est un analogue de la S-adénosylhomocystéine, un produit de l'activité de la méthyltransférase dépendante de la S-adénosylméthionine. Le bromo-déaza-SAH a montré un potentiel significatif dans l'inhibition de DOT1L, qui est impliqué dans la signalisation médiée par la chromatine et la régulation de l'expression des gènes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du bromo-déaza-SAH implique l'ajout d'un seul atome d'halogène à une position critique dans le cofacteur produit S-adénosylhomocystéine. Cette modification entraîne une augmentation de 8 fois de la puissance contre DOT1L . La voie de synthèse implique généralement l'utilisation de marquage isotopique stable et de cofacteurs de synthèse sélectifs .

Méthodes de production industrielle

Les méthodes de production industrielle du bromo-déaza-SAH ne sont pas largement documentées. La synthèse implique probablement des réactions chimiques à grande échelle dans des conditions contrôlées pour assurer la pureté et la puissance du composé.

Analyse Des Réactions Chimiques

Types de réactions

Le bromo-déaza-SAH subit principalement des réactions de substitution en raison de la présence de l'atome d'halogène. Il peut également participer à des réactions de méthylation car il mime l'effet de la S-adénosylhomocystéine sur l'activité enzymatique .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions du bromo-déaza-SAH comprennent la S-adénosylméthionine, les agents halogénants et divers solvants. Les réactions sont généralement effectuées à des températures et des pH contrôlés pour garantir des rendements optimaux .

Principaux produits formés

Le principal produit formé à partir des réactions impliquant le bromo-déaza-SAH est l'inhibition de l'activité DOT1L, ce qui conduit à une méthylation aberrante réduite de la lysine 79 de l'histone H3. Cette inhibition est associée à des effets thérapeutiques dans certains types de leucémie .

Applications De Recherche Scientifique

Le bromo-déaza-SAH a plusieurs applications en recherche scientifique :

Biologie : Aide à comprendre le contrôle épigénétique de l'expression des gènes et la compaction de la chromatine.

Industrie : Peut être utilisé dans le développement de candidats cliniques pour le traitement de la leucémie à lignées mixtes.

Mécanisme d'action

Le bromo-déaza-SAH exerce ses effets en mimant l'action de la S-adénosylhomocystéine, inhibant ainsi l'activité enzymatique de DOT1L. Cette inhibition réduit la méthylation aberrante de la lysine 79 de l'histone H3, qui est associée à certains types de leucémie . La sélectivité et la puissance du composé sont intégrées à l'échafaudage adénosine du cofacteur partagé par toutes les méthyltransférases .

Mécanisme D'action

Bromo-deaza-SAH exerts its effects by mimicking the action of S-adenosylhomocysteine, thereby inhibiting the enzymatic activity of DOT1L. This inhibition reduces the aberrant methylation of lysine 79 of histone H3, which is associated with certain types of leukemia . The compound’s selectivity and potency are engineered into the adenosine scaffold of the cofactor shared by all methyltransferases .

Comparaison Avec Des Composés Similaires

Composés similaires

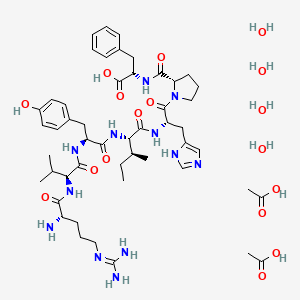

S-adénosylhomocystéine : Le produit naturel de l'activité de la méthyltransférase dépendante de la S-adénosylméthionine.

13CD3-BrSAM : Un analogue isotopiquement marqué de la S-adénosylméthionine avec une sélectivité pour DOT1L.

Unicité

Le bromo-déaza-SAH est unique en raison de sa forte puissance et de sa sélectivité pour DOT1L. L'ajout d'un seul atome d'halogène améliore considérablement ses effets inhibiteurs par rapport à d'autres composés similaires .

Propriétés

Formule moléculaire |

C15H20BrN5O5S |

|---|---|

Poids moléculaire |

462.3 g/mol |

Nom IUPAC |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C15H20BrN5O5S/c16-6-3-21(13-9(6)12(18)19-5-20-13)14-11(23)10(22)8(26-14)4-27-2-1-7(17)15(24)25/h3,5,7-8,10-11,14,22-23H,1-2,4,17H2,(H,24,25)(H2,18,19,20)/t7-,8+,10+,11+,14+/m0/s1 |

Clé InChI |

DIULHULFPSIBAK-TWBCTODHSA-N |

SMILES isomérique |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N)Br |

SMILES canonique |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2-(8-Chloro-6-(2,3-dimethoxyphenyl)-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)acetyl)-4-piperidinyl)acetic Acid](/img/structure/B10771751.png)

![[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B10771755.png)

![(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771759.png)

![(3R,5S,6E)-7-[4-(4-fluorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10771771.png)

![sodium (3R,5R)-7-(5-(3-fluorophenyl)-1-(4-fluorophenyl)-3-isopropyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-2-yl)-3,5-dihydroxyheptanoate](/img/structure/B10771783.png)

![[3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide](/img/structure/B10771799.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)

![4-{5-[1-Aza-bicyclo[2.2.1]hept-(3Z)-ylidenemethyl]-isoxazol-3-yl}-phenylamine](/img/structure/B10771820.png)

![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)

![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)